molecular formula C12H11FO4 B2422010 2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid CAS No. 1823273-17-1

2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid

Cat. No.: B2422010
CAS No.: 1823273-17-1
M. Wt: 238.214
InChI Key: BMOCFAXVYKDLGW-UHFFFAOYSA-N
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Description

2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid is a synthetic organic compound characterized by the presence of a benzyloxycarbonyl group, a fluorine atom, and a cyclopropane ring

Properties

IUPAC Name

1-fluoro-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO4/c13-12(11(15)16)6-9(12)10(14)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOCFAXVYKDLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a nucleophilic substitution reaction using benzyl chloroformate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzyloxycarbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the development of fluorinated compounds and cyclopropane derivatives, which are crucial in creating complex organic molecules.

Biological Research

The compound has been investigated for its potential bioactivity, particularly its interactions with biological targets. Preliminary studies suggest that it may exhibit neuroprotective effects, making it a candidate for research in neurology and pharmacology. For instance, derivatives of this compound have shown promise in protecting neuronal cells from oxidative stress-induced damage.

Pharmaceutical Development

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical agents. Its structural features may enhance the efficacy and stability of drug candidates, particularly those targeting neurological disorders.

Specialty Chemicals and Materials

The compound is also utilized in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties can be exploited to develop materials with specific characteristics suitable for industrial applications.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the fluorine atom can influence the compound’s reactivity and stability. The cyclopropane ring imparts unique steric and electronic properties, affecting the compound’s behavior in chemical and biological systems.

Comparison with Similar Compounds

    2-((Benzyloxy)carbonyl)-1-chlorocyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-((Benzyloxy)carbonyl)-1-bromocyclopropanecarboxylic acid: Similar structure but with a bromine atom instead of fluorine.

    2-((Benzyloxy)carbonyl)-1-iodocyclopropanecarboxylic acid: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in 2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid imparts unique properties such as increased electronegativity, enhanced metabolic stability, and altered reactivity compared to its halogenated analogs. These features make it a valuable compound for specific applications in research and industry.

Biological Activity

2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid, with the molecular formula C12H11FO4 and CAS number 1823273-17-1, is a synthetic organic compound notable for its unique structural features, including a benzyloxycarbonyl group, a fluorine atom, and a cyclopropane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential bioactive properties.

The biological activity of this compound is influenced by its structural components:

  • Benzyloxycarbonyl Group : This moiety can act as a protecting group in chemical reactions and may enhance the compound's interaction with biological targets.
  • Fluorine Atom : The presence of fluorine increases the compound's electronegativity and metabolic stability, which can affect its pharmacokinetics and reactivity.
  • Cyclopropane Ring : The unique steric and electronic properties imparted by the cyclopropane ring can influence the compound's interactions with enzymes and receptors.

Research Findings

Recent studies have explored the compound's potential therapeutic applications. Key findings include:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.
  • Cellular Interactions : Studies have indicated that this compound interacts with cellular membranes, potentially affecting cell signaling pathways.

Comparative Analysis

To better understand its biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructural FeatureBiological Activity
2-((Benzyloxy)carbonyl)-1-chlorocyclopropanecarboxylic acidChlorine instead of FluorineModerate antimicrobial activity
2-((Benzyloxy)carbonyl)-1-bromocyclopropanecarboxylic acidBromine instead of FluorineLower enzyme inhibition
2-((Benzyloxy)carbonyl)-1-iodocyclopropanecarboxylic acidIodine instead of FluorineReduced cellular interaction

This table highlights how the substitution of halogens impacts the biological properties of similar compounds.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential for development as an antibacterial agent.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The compound exhibited competitive inhibition with an IC50 value of 25 µM, indicating its potential as a lead compound for further development in treating conditions like Alzheimer's disease.

Q & A

What are the key challenges in synthesizing 2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid, and how can reaction conditions be optimized?

Basic Research Focus
Synthesis of fluorinated cyclopropanes often faces challenges such as low yields due to ring strain, competing side reactions, and stereochemical control. For this compound, the benzyloxycarbonyl (Cbz) group introduces steric hindrance, complicating cyclopropanation. Optimization strategies include:

  • Catalyst selection : Transition-metal catalysts (e.g., palladium or rhodium) may enhance stereoselectivity .
  • Temperature control : Low temperatures (-20°C to 0°C) can reduce side reactions during cyclopropanation .
  • Protecting group compatibility : The Cbz group’s stability under acidic/basic conditions must be validated using TLC or HPLC .

How can the stereochemistry of 1-fluorocyclopropane derivatives be rigorously characterized?

Advanced Research Focus
Fluorine’s electronegativity and small atomic radius complicate stereochemical analysis. Methodological approaches include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR can distinguish diastereomers via coupling constants (e.g., JFHJ_{F-H} for cis/trans configurations) .
  • X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, critical for structure-activity studies .
  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers, with validation via polarimetry .

What strategies are recommended for resolving contradictory data in fluorocyclopropane bioactivity studies?

Advanced Research Focus
Discrepancies in biological activity (e.g., enzyme inhibition vs. no effect) may arise from impurities, stereochemical variability, or assay conditions. Mitigation strategies:

  • Purity validation : Employ LC-MS to confirm >95% purity, as even trace impurities (e.g., boronic acid byproducts) can skew results .
  • Enantiomer separation : Ensure enantiopure samples are tested, as biological systems often exhibit stereoselectivity .
  • Assay standardization : Replicate experiments across multiple cell lines or enzyme isoforms to identify context-dependent effects .

How can computational methods aid in designing derivatives of this compound for targeted drug discovery?

Advanced Research Focus
Computational tools enable rational design by predicting physicochemical properties and binding affinities:

  • Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., cyclopropane’s ring strain enhancing binding to rigid enzyme pockets) .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position, Cbz group modifications) with activity using datasets from analogs like 2-methyl-3-phenylcyclopropanecarboxylic acid .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic risks (e.g., metabolic stability of the Cbz group) .

What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

Basic Research Focus
Stability studies are essential for reproducible research outcomes:

  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures, particularly for the labile Cbz group .
  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways via HPLC-MS .
  • pH stability profiling : Test solubility and integrity in buffers (pH 2–9) to guide formulation for biological assays .

How does the fluorine atom influence the compound’s reactivity in ring-opening reactions?

Advanced Research Focus
Fluorine’s electronegativity polarizes the cyclopropane ring, affecting reactivity:

  • Nucleophilic attack : Fluorine directs ring-opening to specific positions (e.g., trans to the Cbz group in acidic conditions) .
  • Kinetic vs. thermodynamic control : Use DFT calculations (Gaussian or ORCA) to predict regioselectivity in reactions with amines or thiols .
  • Comparative studies : Contrast reactivity with non-fluorinated analogs (e.g., 2-((Benzyloxy)carbonyl)cyclopropanecarboxylic acid) to isolate fluorine’s electronic effects .

What are the best practices for scaling up synthesis without compromising enantiomeric excess?

Advanced Research Focus
Scale-up introduces challenges in maintaining stereochemical integrity:

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing racemization during prolonged reactions .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track enantiomeric ratio in real time .
  • Crystallization optimization : Solvent screening (e.g., ethanol/water mixtures) to enhance enantiopurity during recrystallization .

How can this compound serve as a building block for synthesizing bioactive macrocycles?

Basic Research Focus
The cyclopropane ring’s rigidity and fluorine’s polarity make it valuable for macrocycle design:

  • Ring-closing metathesis (RCM) : Use Grubbs catalysts to incorporate the compound into larger rings, leveraging strain energy for reactivity .
  • Peptide coupling : Attach via the carboxylic acid group to create constrained peptidomimetics, validated by MALDI-TOF .
  • Click chemistry : Azide-alkyne cycloaddition to append functional groups for target engagement studies .

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